N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide
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Overview
Description
N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide: is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This intermediate is then reacted with quinoline-8-sulfonyl chloride under basic conditions to yield the final product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the quinoline or benzothiazole rings.
Substitution: Substituted derivatives with different functional groups replacing the sulfonamide group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival of bacteria, leading to their death. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its antibacterial effects .
Comparison with Similar Compounds
- 2-methyl-1,3-benzothiazol-5-amine
- Quinoline-8-sulfonamide
- N-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness: N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide stands out due to its unique combination of the benzothiazole and quinoline moieties, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced antibacterial properties and a broader spectrum of activity .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-11-19-14-10-13(7-8-15(14)23-11)20-24(21,22)16-6-2-4-12-5-3-9-18-17(12)16/h2-10,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQDYNODILWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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